Cas no 2228082-74-2 (2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid)

2-Amino-2-{1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl}acetic acid is a fluorinated cyclopropyl amino acid derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopropyl ring adjacent to a chiral amino acid moiety, enhancing conformational rigidity, which can be advantageous in drug design. The presence of fluorine and trifluoromethyl groups improves metabolic stability and lipophilicity, potentially enhancing bioavailability. This compound may serve as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its unique stereochemistry and functional groups make it valuable for structure-activity relationship studies in drug discovery.
2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid structure
2228082-74-2 structure
Product Name:2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid
CAS No:2228082-74-2
MF:C12H11F4NO2
MW:277.214857339859
CID:6521232
PubChem ID:165646049
Update Time:2025-11-04

2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid
    • 2-amino-2-{1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropyl}acetic acid
    • 2228082-74-2
    • EN300-1944378
    • Inchi: 1S/C12H11F4NO2/c13-8-5-6(12(14,15)16)1-2-7(8)11(3-4-11)9(17)10(18)19/h1-2,5,9H,3-4,17H2,(H,18,19)
    • InChI Key: QINCIZAHDIKJTD-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1C1(C(C(=O)O)N)CC1

Computed Properties

  • Exact Mass: 277.07259124g/mol
  • Monoisotopic Mass: 277.07259124g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 63.3Ų

2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid Pricemore >>

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Additional information on 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid

Introduction to 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid (CAS No. 2228082-74-2)

2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid, identified by the CAS number 2228082-74-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its intricate structural framework, combines a cyclopropyl group with a fluoro-substituted phenyl ring, making it a candidate for further exploration in drug discovery and development.

The structural composition of this compound includes an amino group and an acetic acid moiety, which are pivotal for its potential biological activity. The presence of a fluoro substituent at the para position of the phenyl ring enhances its lipophilicity and metabolic stability, attributes that are highly valued in the design of bioactive molecules. Additionally, the cyclopropyl group introduces rigidity to the molecular structure, which can influence binding affinity to biological targets.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their ability to modulate pharmacokinetic properties and improve therapeutic efficacy. The fluoro-substituted phenylcyclopropyl core of this compound aligns with this trend, positioning it as a promising scaffold for developing novel pharmacological agents. Studies have demonstrated that such structural motifs can exhibit enhanced binding interactions with enzymes and receptors, thereby serving as valuable starting points for drug design.

The acetic acid moiety in the molecule suggests potential proteolytic susceptibility, which could be exploited for targeted drug delivery or controlled release mechanisms. This feature is particularly relevant in the context of prodrug strategies, where enzymatic cleavage can be harnessed to release active pharmaceutical ingredients at specific sites within the body.

Current research in medicinal chemistry increasingly emphasizes the importance of molecular diversity and structural complexity in achieving high-affinity binders. The unique combination of functional groups in 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid (CAS No. 2228082-74-2) makes it an intriguing candidate for further investigation. Computational modeling and high-throughput screening techniques are being employed to evaluate its interactions with various biological targets, including enzymes and receptors implicated in human diseases.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. The structural features highlighted above suggest that it may possess properties conducive to developing treatments for conditions such as inflammation, pain management, and neurodegenerative disorders. Preliminary studies have indicated that analogs with similar structural motifs exhibit promising biological activity in preclinical models.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The introduction of multiple stereocenters, including the cyclopropyl group, requires precise control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis methodologies have made it increasingly feasible to construct complex molecules like this one with high fidelity.

The role of fluorine in modulating pharmacological properties cannot be overstated. Fluorinated aromatic compounds often exhibit improved pharmacokinetics due to their enhanced lipophilicity and resistance to metabolic degradation. In the case of 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid, the trifluoromethyl group further contributes to these effects by increasing electron density and stabilizing charged intermediates during biological interactions.

As computational chemistry continues to advance, virtual screening methods are becoming increasingly powerful tools for identifying promising drug candidates. The three-dimensional structure of this compound has been used in molecular docking simulations to predict its binding modes with potential targets. These simulations have provided valuable insights into how modifications to the molecule might enhance its biological activity.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of 2-amino-2-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}acetic acid exemplifies this synergy, as researchers from different disciplines bring their expertise together to unravel its full potential as a pharmacological tool.

In conclusion,CAS No. 2228082-74-2 refers to a compound with significant promise as a lead molecule for drug discovery efforts aimed at treating various human diseases. Its unique structural features—particularly the combination of a fluoro-substituted phenyl ring and a cyclopropyl group—make it an attractive candidate for further exploration by medicinal chemists worldwide.

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